Z-Tyr-Otbu H2O
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Description
Z-Tyr-Otbu H2O is a peptide compound . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of this compound involves several methods . One method involves a reaction with sodium carbonate in diethyl ether at 25°C for 3 hours . The yield of this reaction is 95% .Molecular Structure Analysis
The molecular formula of this compound is C21H25NO5 . Its molecular weight is 371.43 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps . For instance, in Fmoc solid-phase peptide synthesis (SPPS), the peptide is detached from the resin support and all the side-chain protecting groups of the amino acid residues are removed to yield the desired peptide . This step is normally carried out by treating the peptidyl resin with trifluoroacetic acid (TFA) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point/freezing point, boiling point or initial boiling point and boiling range, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, and partition coefficient n-octanol/water .Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOCNHOHUOPWHZ-FERBBOLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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